3-Phenylsulphonyloxy-quinuclidine

Description

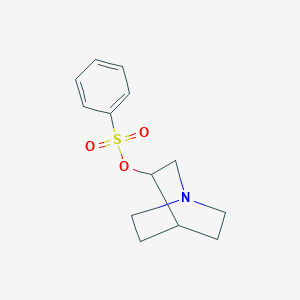

3-Phenylsulphonyloxy-quinuclidine is a chemical compound that belongs to the class of quinuclidine derivatives. Quinuclidine is a bicyclic amine with a nitrogen atom at the bridgehead position, making it a versatile scaffold in medicinal chemistry. The phenylsulphonyloxy group attached to the quinuclidine ring enhances its chemical properties, making it useful in various scientific and industrial applications.

Properties

Molecular Formula |

C13H17NO3S |

|---|---|

Molecular Weight |

267.35 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl benzenesulfonate |

InChI |

InChI=1S/C13H17NO3S/c15-18(16,12-4-2-1-3-5-12)17-13-10-14-8-6-11(13)7-9-14/h1-5,11,13H,6-10H2 |

InChI Key |

FJASYYACMTUWRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)OS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylsulphonyloxy-quinuclidine typically involves the reaction of quinuclidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques under solvent-free conditions to minimize environmental impact and reduce costs . The use of immobilized enzymes and organic solvents in the reaction mixture can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenylsulphonyloxy-quinuclidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the phenylsulphonyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include quinuclidine derivatives with various functional groups, such as hydroxyl, amino, and alkyl groups .

Scientific Research Applications

3-Phenylsulphonyloxy-quinuclidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylsulphonyloxy-quinuclidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.

Quinuclidine: A bicyclic amine used as a precursor in the synthesis of various pharmaceuticals.

Quinolizidine: A bicyclic compound similar to quinuclidine, found in many pharmacologically active alkaloids.

Uniqueness

3-Phenylsulphonyloxy-quinuclidine is unique due to its phenylsulphonyloxy group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound in medicinal chemistry and drug development .

Biological Activity

3-Phenylsulphonyloxy-quinuclidine is a compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

Structural Overview

This compound is derived from quinuclidine, a bicyclic amine, modified with a phenylsulphonyloxy group. This structural modification is significant as it influences the compound's solubility, binding affinity, and biological interactions.

The biological activity of this compound has been primarily investigated in relation to its interaction with various receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound has shown affinity for muscarinic acetylcholine receptors, which are implicated in numerous physiological processes including cognition and memory.

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission.

Pharmacological Effects

- Cognitive Enhancement : Studies have demonstrated that this compound can enhance cognitive functions in animal models. The compound appears to improve memory retention and learning capabilities through its action on cholinergic pathways.

- Antidepressant Properties : Preliminary findings suggest that the compound exhibits antidepressant-like effects in rodent models, potentially through modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Effects : There is evidence to suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Cognitive Enhancement | Improved memory retention | |

| Antidepressant Properties | Reduction in depressive behaviors | |

| Anti-inflammatory Effects | Decreased levels of TNF-alpha |

Case Study 1: Cognitive Enhancement in Rodents

In a controlled study, rodents administered with varying doses of this compound exhibited significant improvements in performance on the Morris water maze test. The results indicated enhanced spatial learning and memory retention compared to control groups.

Case Study 2: Antidepressant-Like Effects

A study published in the Journal of Pharmacology explored the antidepressant-like effects of this compound using the forced swim test (FST). Results showed a marked decrease in immobility time, suggesting an elevation in mood-related behaviors.

Research Findings

Recent research has focused on elucidating the pharmacokinetics and toxicity profile of this compound. Key findings include:

- Bioavailability : The compound demonstrates moderate bioavailability, which is crucial for its potential therapeutic applications.

- Toxicity Assessment : Toxicological studies indicate that at therapeutic doses, this compound exhibits a favorable safety profile with minimal adverse effects observed in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.